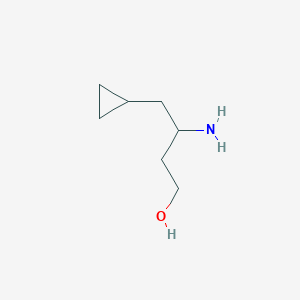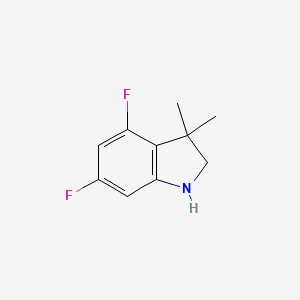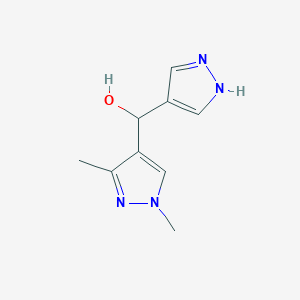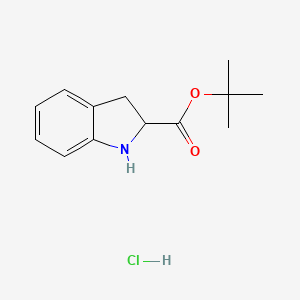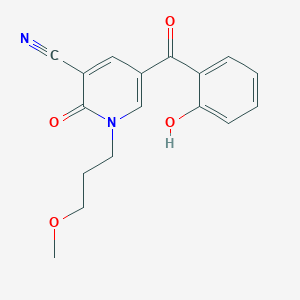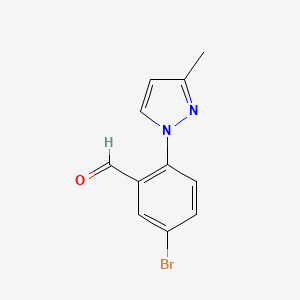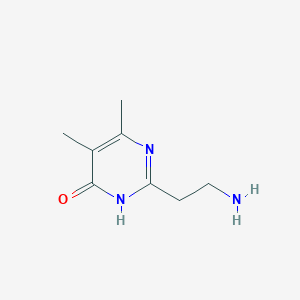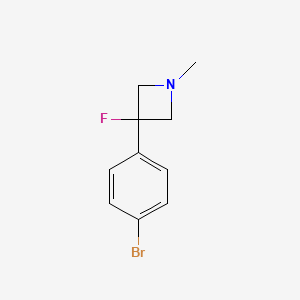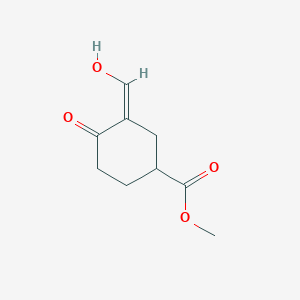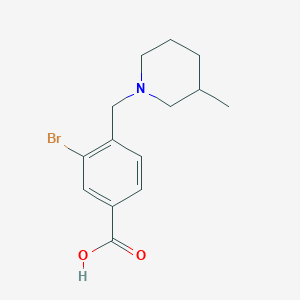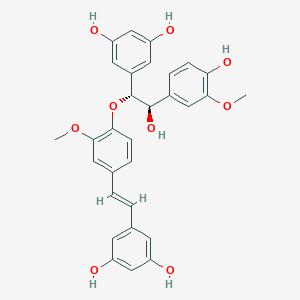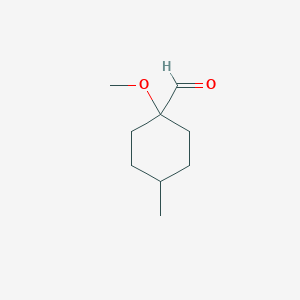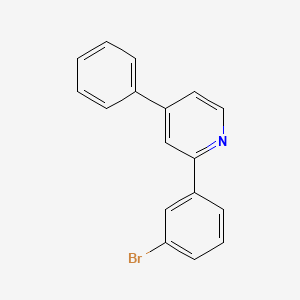![molecular formula C16H21ClN2O2 B13074713 tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate: is a complex organic compound with a fused indole ring system. Let’s break down its structure:
Tert-butyl:
(4aR,9bS): Indicates the stereochemistry at specific positions in the molecule.
8-chloro: Specifies the chlorine atom substitution at position 8.
1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole: Describes the core indole ring system.
2-carboxylate: Refers to the carboxylate functional group at position 2.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole structure . Further modifications can yield the desired chlorinated product.
Reaction Conditions: The Fischer indole synthesis typically employs methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH). The overall yield depends on the specific starting materials and reaction conditions.
Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency and scalability.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield reduced derivatives.
Substitution: Chlorine substitution at position 8 suggests potential nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl₃).
Major Products: The specific products depend on the reaction conditions and substituents present. Detailed studies are needed to identify the major reaction outcomes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: The compound serves as a building block for more complex molecules.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Biological Activity: Investigate its effects on cellular processes, including potential anticancer properties.
Drug Targets: Identify molecular targets influenced by this compound.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Pharmaceuticals: May contribute to drug development.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific cellular receptors or enzymes, affecting signaling pathways.
Eigenschaften
Molekularformel |
C16H21ClN2O2 |
|---|---|
Molekulargewicht |
308.80 g/mol |
IUPAC-Name |
tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m1/s1 |
InChI-Schlüssel |
NUSSODRBWFEQDM-TZMCWYRMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C3=C(N2)C=CC(=C3)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
